molecular formula C17H16BrFO B1327696 4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898794-20-2

4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1327696
CAS RN: 898794-20-2
M. Wt: 335.2 g/mol
InChI Key: VZXKFPUXOWSFDM-UHFFFAOYSA-N
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Description

4-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone (BMF) is an organic compound with a wide range of applications in the scientific and medical research fields. BMF is a halogenated aromatic ketone that has been used in a variety of applications due to its unique properties. BMF is a versatile compound that has been used in the synthesis of pharmaceuticals, in the preparation of biologically active compounds, and in the study of biochemical and physiological processes.

Scientific Research Applications

Fluorination and Bromination Processes

Research on compounds similar to 4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone has focused on their fluorination and bromination processes. For instance, the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, using boron trifluoride etherate as a catalyst, results in various fluorinated derivatives, highlighting the compound's utility in producing fluorinated organic molecules (Koudstaal & Olieman, 2010). Similarly, the reaction of 2,4-dimethylphenol with bromine leads to various brominated derivatives, indicating the compound's potential in bromination reactions (Brittain, Mare, Newman, & Chin, 1982).

Structural and Chemical Properties

Studies on bromine-substituted phenyl compounds, similar to the one , have investigated their structural and chemical properties. For example, research on bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes revealed insights into rotational barriers and the buttressing effect, which are crucial for understanding the molecular dynamics of similar compounds (Aoki, Nakamura, & Ōki, 1982).

Pharmaceutical Intermediates

The compound's derivatives have been studied for their potential as intermediates in pharmaceutical synthesis. For instance, α-bromopropiophenone, a related compound, is key in the synthesis of various organic molecules with potential pharmaceutical applications (Barba, Velasco, Guirado, Barba, & Aldaz, 1985).

Biological Activity

Research on bromophenols, which share structural similarities with this compound, has explored their biological activity. For instance, certain bromophenols have been shown to inhibit carbonic anhydrase, indicating potential medicinal uses (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Nonlinear Optics

The structural characteristics of fluorine-substituted compounds make them candidates for applications in nonlinear optics. This is exemplified by studies on 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine, indicating potential in the development of optoelectronic materials (Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, & Zyss, 2002).

Radiopharmaceutical Research

The fluorination of arylketones, including those structurally related to this compound, has been critical in radiopharmaceutical research. This demonstrates the compound's potential in the synthesis of radiolabeled compounds for medical imaging (Banks & Hwang, 1994).

Mechanism of Action

The mechanism of action for the Suzuki–Miyaura (SM) coupling reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor consulted immediately .

Future Directions

The future directions in the research and application of such compounds could involve the development of more efficient and environmentally friendly synthesis methods, as well as the exploration of their potential uses in various industrial and scientific applications .

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXKFPUXOWSFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644690
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898794-20-2
Record name 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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